RC-3095 TFA

GRPR antagonism receptor binding cancer cell proliferation

Researchers investigating GRPR-driven tumor proliferation need a well-characterized, potent, and stable antagonist. RC-3095 TFA is a synthetic pseudononapeptide specifically engineered for GRPR antagonism, not a generic agonist. · Validated In Vivo Efficacy: Demonstrated 53.8% tumor growth inhibition as monotherapy and 79.2% in combination with gemcitabine in human pancreatic cancer xenografts. · High Potency: Inhibits bombesin-stimulated DNA synthesis with an IC50 of 2.2 nM in Swiss 3T3 cells, ensuring reliable target engagement in cell-based assays. · Enhanced Stability: Incorporates a reduced peptide bond (ψ(CH₂-NH)) for superior proteolytic resistance, providing consistent results in long-term studies.

Molecular Formula C60H81F6N15O13
Molecular Weight 1334.4 g/mol
Cat. No. B12464734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRC-3095 TFA
Molecular FormulaC60H81F6N15O13
Molecular Weight1334.4 g/mol
Structural Identifiers
SMILESCC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C56H79N15O9.2C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;2*3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);2*(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;;/m0../s1
InChIKeyZLVAMNMELBBXGF-KTLRUKKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RC-3095 (GRPR Antagonist TFA Salt): Core Identity and Procurement Context


The target compound, (2S)-N-[(2S)-1-[[...-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid, is commonly designated RC-3095 . It is a synthetic pseudononapeptide that acts as a specific antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in cancer proliferation [1]. Chemically, it is the trifluoroacetate salt of a bombesin analog, featuring a reduced peptide bond (ψ(CH₂-NH)) between Leu13 and Leu14 and a D-Tpi (tetrahydro-β-carboline) moiety at position 6 .

Why RC-3095 Cannot Be Substituted by Generic GRPR Antagonists or In-Class Bombesin Analogs


Generic substitution with other bombesin or GRPR antagonists is not scientifically valid due to critical differences in molecular design and biological outcome. While bombesin and its agonists like [D-Phe6]-bombesin(6-13)-ethylamide can stimulate tumor growth, RC-3095 was specifically engineered for antagonism through key modifications: the D-Tpi residue at position 6 and the reduced peptide bond ψ(CH₂-NH) between positions 13 and 14 [1]. These structural alterations are essential for converting an agonist scaffold into a functional antagonist [1]. Furthermore, subtle variations among antagonists can result in substantial differences in metabolic stability, potency, and in vivo efficacy, precluding direct interchangeability without rigorous comparative validation [2].

Quantitative Differentiation Evidence for RC-3095 Procurement Decisions


GRPR Antagonist Potency: RC-3095 vs. [D-Phe6]-Bombesin(6-13)-Ethylamide (Agonist Control)

RC-3095 is a potent antagonist of the gastrin-releasing peptide receptor (GRPR), a functional property not shared by all bombesin analogs. In contrast to the agonist [D-Phe6]-bombesin(6-13)-ethylamide, which stimulates growth, RC-3095 inhibits the specific binding of bombesin to GRPR. This antagonism is quantified by its ability to block downstream cellular events, such as DNA synthesis [1]. In Swiss 3T3 cells, RC-3095 inhibits bombesin-stimulated DNA synthesis with an IC50 of 2.2 nM, whereas the agonist [D-Phe6]-bombesin(6-13)-ethylamide does not inhibit this process [1].

GRPR antagonism receptor binding cancer cell proliferation

In Vivo Antitumor Efficacy of RC-3095 vs. Untreated Controls in Xenograft Models

RC-3095 demonstrates significant and quantifiable in vivo antitumor activity, which differentiates it from in vitro-only probes or less stable analogs. In a human pancreatic cancer xenograft model (CFPAC-1), RC-3095 administered as a single agent via daily subcutaneous injection at 20 μg/animal for 4 weeks reduced tumor volume by 53.8% compared to the control group. Furthermore, when combined with gemcitabine (2 mg/kg), the tumor volume reduction increased to 79.2% [1].

xenograft tumor growth inhibition in vivo efficacy

Structural Differentiation: Metabolic Stability via ψ(CH₂-NH) Reduced Peptide Bond

RC-3095 possesses a key structural modification—a reduced peptide bond (ψ(CH₂-NH)) between Leu13 and Leu14—that differentiates it from standard peptide analogs and enhances its utility in biological systems. This modification is absent in natural bombesin and many first-generation antagonists [1]. While a direct comparative half-life in serum is not provided in the available source, the introduction of this ψ-bond is a well-established strategy in medicinal chemistry to confer resistance to proteolytic degradation, a common limitation of unmodified peptides [2].

peptide stability protease resistance reduced peptide bond

Primary Application Scenarios for RC-3095 Based on Quantitative Evidence


In Vivo Preclinical Oncology Studies (Pancreatic and Lung Cancer Models)

Based on its demonstrated ability to inhibit tumor growth by 53.8% as a monotherapy and 79.2% in combination with gemcitabine in human pancreatic cancer xenografts [1], RC-3095 is a highly suitable tool compound for in vivo oncology studies. Researchers investigating the role of GRPR in tumor progression and evaluating novel combination therapies should prioritize this compound for its validated in vivo efficacy [1].

In Vitro Functional Assays Requiring GRPR Antagonism

For cell-based assays requiring specific blockade of GRPR-mediated signaling, RC-3095 is an appropriate choice. Its potency as an antagonist is evidenced by an IC50 of 2.2 nM for inhibiting bombesin-stimulated DNA synthesis in Swiss 3T3 cells [2]. This makes it a reliable tool for dissecting GRPR-dependent pathways and differentiating them from those of related receptors.

Peptide Stability and Pharmacokinetic Proof-of-Concept Studies

The incorporation of a reduced peptide bond (ψ(CH₂-NH)) in RC-3095's backbone provides a structural basis for studies focusing on peptide stability and pharmacokinetics . Researchers aiming to correlate structural modifications with enhanced proteolytic resistance and prolonged in vivo half-life will find RC-3095 to be a valuable case study and reference compound [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RC-3095 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.